molecular formula C22H26N2O3S B11246160 N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11246160
M. Wt: 398.5 g/mol
InChI Key: JBAPZTAGZBLILZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved by reacting a suitable amine with a sulfur-containing compound under controlled conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via alkylation reactions, where a cycloheptyl halide reacts with the thiazine derivative.

    Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom, potentially leading to sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the electronic properties of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as an anti-inflammatory, analgesic, or anticancer agent.

    Biological Studies: It can be used to study the interactions of thiazine derivatives with biological targets, providing insights into their mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound likely interacts with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the cycloheptyl group, which may alter its biological activity.

    N-cycloheptyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but without the dimethyl groups, potentially affecting its reactivity and interactions.

Uniqueness

N-cycloheptyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the combination of its cycloheptyl, dimethyl, and carboxamide groups, which collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-cycloheptyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H26N2O3S/c1-15-13-16(22(25)23-17-9-5-3-4-6-10-17)14-19-18-11-7-8-12-20(18)28(26,27)24(2)21(15)19/h7-8,11-14,17H,3-6,9-10H2,1-2H3,(H,23,25)

InChI Key

JBAPZTAGZBLILZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4CCCCCC4

Origin of Product

United States

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